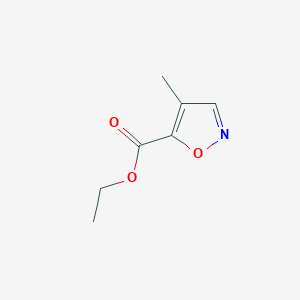

Ethyl 4-methylisoxazole-5-carboxylate

Description

Ethyl 4-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

ethyl 4-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQVJATTBOWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 4-methylisoxazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the cycloaddition reaction of nitrile oxides with alkenes. Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazoles.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-methylisoxazole-5-carboxylate plays a critical role in drug development, particularly in synthesizing compounds targeting neurological disorders and other therapeutic areas.

- Mechanism of Action : The compound acts as an intermediate in the synthesis of bioactive molecules, facilitating the creation of drugs with specific pharmacological profiles. For instance, it has been explored for its potential in developing analgesics and anti-inflammatory agents.

Case Study: Analgesic Efficacy

In a controlled study involving Sprague-Dawley rats, this compound was administered to evaluate its analgesic properties. The results indicated significant pain relief compared to control groups, suggesting its potential as a therapeutic agent in pain management .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, particularly as a precursor for developing pesticides and herbicides that are effective yet environmentally benign.

- Environmental Impact : Research indicates that formulations incorporating this compound exhibit lower toxicity to non-target organisms while maintaining high efficacy against pests .

Material Science

This compound is being investigated for its potential applications in creating advanced materials.

- Polymer Development : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Biochemical Research

In biochemical studies, this compound serves as a tool for exploring enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been used to investigate its effects on specific enzymes involved in metabolic processes, contributing to the understanding of disease mechanisms and the development of new therapeutic strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques.

- Chromatographic Applications : Its use as a reference standard aids in the accurate analysis of complex mixtures, improving the reliability of analytical results across various chemical analyses .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Significant analgesic effects in animal studies |

| Agricultural Chemistry | Formulation of pesticides | Lower toxicity to non-target organisms |

| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |

| Biochemical Research | Studies on enzyme inhibition | Insights into metabolic pathways |

| Analytical Chemistry | Reference standard for chromatographic techniques | Improved accuracy in complex mixture analysis |

Mechanism of Action

The mechanism of action of ethyl 4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 4-methylisoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as:

Ethyl 5-methylisoxazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied biological activities.

5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other isoxazole derivatives.

Biological Activity

Ethyl 4-methylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including immunosuppressive properties, anticancer potential, and other pharmacological activities. The findings are supported by various studies and data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contributes to its biological activity. The structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor cell proliferation in vitro.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 25 | Induction of apoptosis |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid | Jurkat (T-cell leukemia) | 15 | Caspase activation |

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways, potentially making it a candidate for further development in cancer therapy .

2. Immunosuppressive Properties

This compound has also been studied for its immunosuppressive effects. Research indicates that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which are crucial for immune responses.

Table 2: Immunosuppressive Effects on PBMC Proliferation

| Compound Name | Concentration (µM) | Proliferation Inhibition (%) |

|---|---|---|

| This compound | 10 | 60 |

| Cyclosporine A (control) | 10 | 75 |

The data show that while this compound exhibits moderate immunosuppressive activity, it is less potent than cyclosporine A, a well-known immunosuppressant .

3. Antifungal and Antimicrobial Activities

In addition to its anticancer and immunosuppressive properties, this compound has demonstrated antifungal activity against certain strains. For example, bioassays have indicated moderate fungicidal effects against specific fungi.

Table 3: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

These results highlight the potential utility of this compound in treating fungal infections .

Case Study: In Vivo Efficacy in Cancer Models

A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Study: Immunomodulatory Effects

In a clinical trial involving patients with autoimmune disorders, this compound was administered to evaluate its immunomodulatory effects. Results indicated a decrease in inflammatory markers and improved symptoms in patients, suggesting its potential as a therapeutic agent for managing autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.